molecular formula C16H20N4O3S3 B2426313 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392239-65-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2426313
CAS No.: 392239-65-5
M. Wt: 412.54
InChI Key: WQLSUXYLEGFAFP-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a thiadiazole ring, a piperidine sulfonyl group, and a benzamide moiety

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-2-24-16-19-18-15(25-16)17-14(21)12-6-8-13(9-7-12)26(22,23)20-10-4-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLSUXYLEGFAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.

    Attachment of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine with sulfonyl chlorides, followed by coupling with the thiadiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole-piperidine sulfonyl intermediate with benzoyl chloride or its derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structures to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit promising antimicrobial properties . These compounds have been shown to inhibit the growth of various microorganisms by interacting with specific enzymes or proteins crucial for microbial proliferation. For instance:

  • Mechanism of Action : The antimicrobial activity is likely mediated through the inhibition of essential metabolic pathways in bacteria and fungi, possibly by disrupting cell wall synthesis or protein function.
  • Case Studies : A study on related thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Anticancer Potential

The anticancer potential of this compound has garnered attention in recent years. Compounds with thiadiazole moieties are known for their cytotoxic effects against various cancer cell lines:

  • Cytotoxic Activity : Research has shown that derivatives of thiadiazoles can exhibit significant cytotoxicity against cancer cells such as MCF7 (breast cancer) and A549 (lung carcinoma), often with IC50 values in the low micromolar range .
  • Mechanisms : The proposed mechanisms include induction of apoptosis through activation of caspases and inhibition of cell cycle progression at the G2/M phase .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Thiadiazole Ring : This initial step often employs thiosemicarbazide and a suitable carbonyl compound under acidic conditions.
  • Piperidine Sulfonamide Formation : The subsequent reaction involves the introduction of piperidine followed by sulfonation to yield the final product.
  • Purification : The compound is usually purified using recrystallization or chromatography techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have shown significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Structure and Synthesis

The structure of this compound features a thiadiazole ring linked to a piperidine sulfonamide moiety. The synthesis typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole with appropriate benzamide derivatives under specific conditions to yield the target compound.

1. Anticancer Properties

Several studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing : In vitro assays have shown that this compound exhibits significant cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HepG215.0Cell cycle arrest

2. Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains.

  • Antibacterial Efficacy : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound is believed to be mediated through several pathways:

  • Adenosine Receptor Interaction : Similar compounds in the thiadiazole class have been shown to interact with adenosine receptors, which play a crucial role in cellular signaling pathways related to cancer proliferation and immune response .
  • Caspase Activation : Studies indicate that this compound may activate caspases involved in apoptosis pathways, leading to programmed cell death in cancer cells .

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent increase in apoptosis markers such as annexin V binding and caspase 3 activation. The results suggested that this compound effectively induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A separate study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The findings revealed that at an MIC of 8 µg/mL, the compound significantly reduced bacterial viability compared to control groups treated with standard antibiotics.

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